molecular formula C21H26N2O2 B4586166 3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

Cat. No.: B4586166
M. Wt: 338.4 g/mol
InChI Key: KMBPCSHXBNIYMM-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One study describes the development of a neurokinin-1 (NK1) receptor antagonist, showcasing the synthesis and efficacy of a water-soluble compound suitable for both intravenous and oral administration. This compound has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, underscoring the potential of similar molecules in therapeutic applications (Harrison et al., 2001).

Hybrid Anticonvulsant Agents

Research on new hybrid compounds derived from propanamides and butanamides as potential antiepileptic drugs (AEDs) indicates the significant role of morpholine derivatives in enhancing therapeutic profiles. Certain compounds showed broad spectra of activity across several seizure models, illustrating the potential of morpholine and propanamide derivatives in developing more effective AEDs (Kamiński et al., 2015).

Ionic Liquids and Biodegradability Studies

A series of morpholinium salts have been synthesized, exploring their physicochemical properties, cytotoxicity, and biodegradability. These studies are pivotal for classifying new ionic liquids based on their toxicity and potential applications in green chemistry, highlighting the versatility of morpholine derivatives in designing environmentally friendly solvents (Pernak et al., 2011).

Antitumor and Biological Activity

Research into the synthesis and biological activity of morpholino-indazole derivatives reveals their potential in inhibiting cancer cell proliferation. The structural features of these compounds, including the morpholine group, play a crucial role in their effectiveness, suggesting the significance of detailed structural analysis in developing new therapeutic agents (Lu et al., 2017).

Photodynamic Therapy Agents

The synthesis and characterization of new Ru(II) pincer complexes for potential application in photodynamic therapy (PDT) demonstrate the importance of molecular design in creating effective photosensitizers. These complexes, including morpholine derivatives, show promising 1O2 production quantum yields, essential for effective PDT in cancer treatment (Tabrizi & Chiniforoshan, 2016).

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-2-4-18(5-3-17)8-11-21(24)22-16-19-6-9-20(10-7-19)23-12-14-25-15-13-23/h2-7,9-10H,8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCSHXBNIYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.